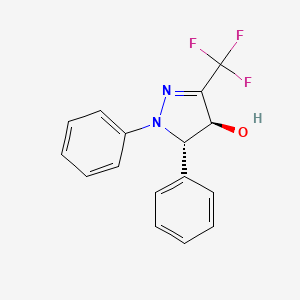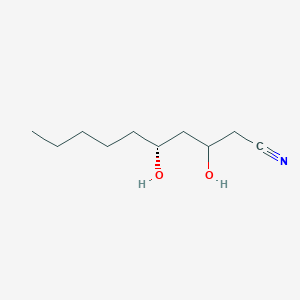
(5R)-3,5-Dihydroxydecanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-3,5-Dihydroxydecanenitrile is an organic compound characterized by the presence of two hydroxyl groups and a nitrile group attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3,5-Dihydroxydecanenitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable decane derivative.
Hydroxylation: Introduction of hydroxyl groups at the 3rd and 5th positions of the decane chain. This can be achieved through various hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Nitrile Formation: Conversion of a suitable precursor to the nitrile group at the terminal position. This can be done using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5R)-3,5-Dihydroxydecanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen with a catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halides, ethers.
Scientific Research Applications
(5R)-3,5-Dihydroxydecanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R)-3,5-Dihydroxydecanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl groups and nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5R)-3,5-Dihydroxyhexanenitrile: A shorter chain analogue with similar functional groups.
(5R)-3,5-Dihydroxydecanamide: An amide derivative with different reactivity and properties.
(5R)-3,5-Dihydroxydecanal: An aldehyde derivative with distinct chemical behavior.
Uniqueness
(5R)-3,5-Dihydroxydecanenitrile is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential applications compared to its analogues. Its longer decane chain also provides different physical and chemical properties, making it suitable for various specialized applications.
Properties
CAS No. |
646057-18-3 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(5R)-3,5-dihydroxydecanenitrile |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-9(12)8-10(13)6-7-11/h9-10,12-13H,2-6,8H2,1H3/t9-,10?/m1/s1 |
InChI Key |
GCMXOFVXJRXKHL-YHMJZVADSA-N |
Isomeric SMILES |
CCCCC[C@H](CC(CC#N)O)O |
Canonical SMILES |
CCCCCC(CC(CC#N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)
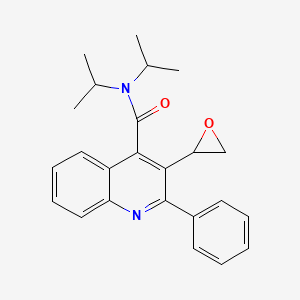

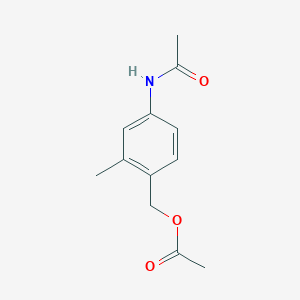
![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)
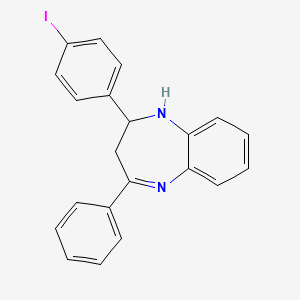
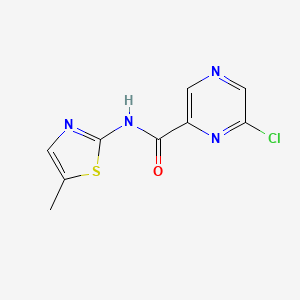

![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)
![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)

![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)
